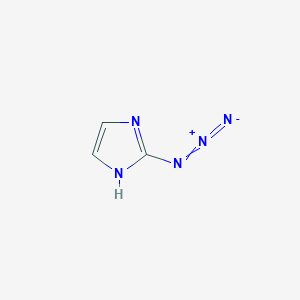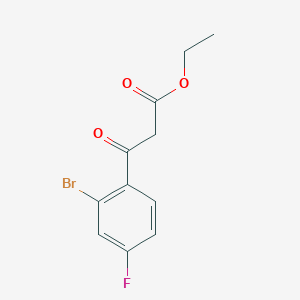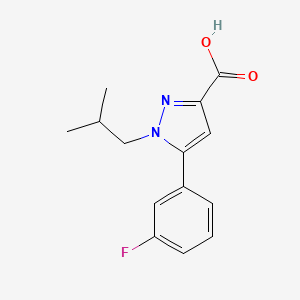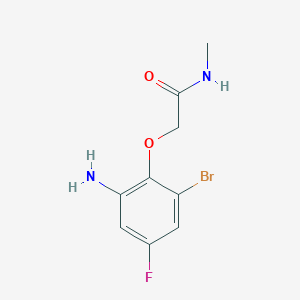![molecular formula C20H19ClF7NO2 B12076991 (2R,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride](/img/structure/B12076991.png)
(2R,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2-[(1S)-1-[3,5-bis(trifluorométhyl)phényl]éthoxy]-3-(4-fluorophényl)morpholine ; chlorhydrate est un composé organique complexe présentant un potentiel significatif dans divers domaines scientifiques. Ce composé se caractérise par sa structure unique, qui comprend plusieurs atomes de fluor et un cycle morpholine, ce qui en fait un sujet d'intérêt pour les chercheurs en chimie, en biologie et en médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (2R,3R)-2-[(1S)-1-[3,5-bis(trifluorométhyl)phényl]éthoxy]-3-(4-fluorophényl)morpholine ; chlorhydrate implique généralement plusieurs étapes, notamment la formation du cycle morpholine et l'introduction des atomes de fluor. Les voies de synthèse courantes peuvent inclure :
Formation du cycle morpholine : Cette opération peut être réalisée par réaction de la diéthanolamine avec un composé halogéné approprié en milieu basique.
Introduction des atomes de fluor : La fluoration peut être effectuée à l'aide de réactifs tels que le trifluorure de diéthylaminosulfure (DAST) ou le Selectfluor.
Couplage final : La dernière étape consiste à coupler le cycle morpholine avec les groupes phényles fluorés par des réactions de couplage croisé catalysées par le palladium.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de la synthèse automatisée peut améliorer l'efficacité et le rendement du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
(2R,3R)-2-[(1S)-1-[3,5-bis(trifluorométhyl)phényl]éthoxy]-3-(4-fluorophényl)morpholine ; chlorhydrate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : La réduction peut être réalisée en utilisant du gaz hydrogène en présence d'un catalyseur au palladium.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des cycles phényles fluorés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Gaz hydrogène avec du palladium sur carbone.
Substitution : Hydrure de sodium ou autres bases fortes pour la déprotonation suivie d'une attaque nucléophile.
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
(2R,3R)-2-[(1S)-1-[3,5-bis(trifluorométhyl)phényl]éthoxy]-3-(4-fluorophényl)morpholine ; chlorhydrate a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le traitement des troubles neurologiques.
Industrie : Utilisé dans le développement de matériaux et de produits pharmaceutiques avancés.
Mécanisme d'action
Le mécanisme d'action de (2R,3R)-2-[(1S)-1-[3,5-bis(trifluorométhyl)phényl]éthoxy]-3-(4-fluorophényl)morpholine ; chlorhydrate implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des récepteurs ou à des enzymes, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
(2R,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2R,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétoacétate d'éthyle : Un intermédiaire chimique largement utilisé présentant des caractéristiques structurelles similaires.
Composés fluorés : D'autres composés organiques fluorés présentant une réactivité comparable.
Unicité
L'unicité de (2R,3R)-2-[(1S)-1-[3,5-bis(trifluorométhyl)phényl]éthoxy]-3-(4-fluorophényl)morpholine ; chlorhydrate réside dans sa combinaison spécifique de groupes fonctionnels et de stéréochimie, qui confèrent des propriétés chimiques et biologiques distinctes.
Cet article détaillé fournit un aperçu complet de (2R,3R)-2-[(1S)-1-[3,5-bis(trifluorométhyl)phényl]éthoxy]-3-(4-fluorophényl)morpholine ; chlorhydrate, couvrant ses méthodes de préparation, ses réactions chimiques, ses applications de recherche scientifique, son mécanisme d'action et sa comparaison avec des composés similaires.
Propriétés
Formule moléculaire |
C20H19ClF7NO2 |
|---|---|
Poids moléculaire |
473.8 g/mol |
Nom IUPAC |
(2R,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride |
InChI |
InChI=1S/C20H18F7NO2.ClH/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12;/h2-5,8-11,17-18,28H,6-7H2,1H3;1H/t11-,17+,18+;/m0./s1 |
Clé InChI |
DWCCMKXSGCKMJF-XPAAWDOWSA-N |
SMILES isomérique |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@H](NCCO2)C3=CC=C(C=C3)F.Cl |
SMILES canonique |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide](/img/structure/B12076910.png)
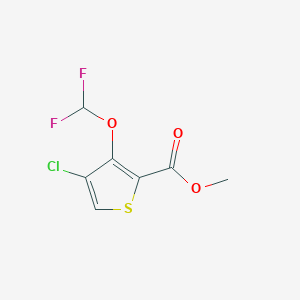
![N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide](/img/structure/B12076918.png)
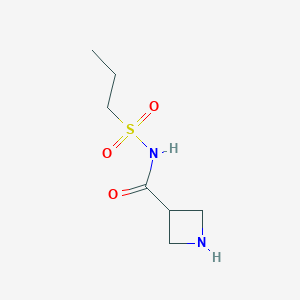


![1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12076943.png)
